(S)-Methyl 3-hydroxy-2-methylpropanoate
Overview
Description
Synthesis Analysis
The synthesis of (S)-Methyl 3-hydroxy-2-methylpropanoate and similar compounds is crucial in developing biodegradable polymers like polyhydroxyalkanoates (PHAs). PHAs are biosynthesized through regulated pathways by specific enzymes, indicating the intricate processes involved in synthesizing such compounds. These pathways involve the formation of ester bonds between hydroxyalkanoic acids monomers, with the hydroxyl substituted carbon exhibiting an R configuration, emphasizing the compound's stereochemistry (Amara, 2010).
Molecular Structure Analysis
The molecular structure of (S)-Methyl 3-hydroxy-2-methylpropanoate reflects its potential for forming polyesters like PHAs, which consist of monomers connected by ester bonds. The stereochemistry of the hydroxyl substituted carbon (R configuration) is a defining feature of these molecules, influencing their physical and chemical properties. These structural characteristics are pivotal for the material properties of PHAs, indicating the compound's role in producing materials with desired biodegradability and biocompatibility properties.
Chemical Reactions and Properties
Polyhydroxyalkanoates, including those derived from (S)-Methyl 3-hydroxy-2-methylpropanoate, undergo various chemical reactions, including polymerization and depolymerization, controlled by specific enzymes. These reactions are fundamental for the biosynthesis and degradation of PHAs, making them highly relevant in the context of biodegradable materials. The chemical reactivity of these compounds, governed by their molecular structure, enables the production of polymers with diverse applications (Amara, 2010).
Scientific Research Applications
Synthesis of Enantiomers : This compound has been used to synthesize both enantiomers of methyl 3-methyloctanoate, a key component of the scent of African orchids. The (S)-enantiomer matches the naturally occurring isomer, while the (R)-enantiomer exhibits a stronger floral note (Kitahara, Hyun, Tamogami, & Kaiser, 1994).
Baylis-Hillman Reaction : This compound is involved in the Baylis-Hillman reaction, allowing for the stereoselective synthesis of methyl (2E)-3-aryl-2-hydroxymethylprop-2-enoates. This process highlights its utility in creating complex molecular structures (Basavaiah, Padmaja, & Satyanarayana, 2000).
Antibiotics Synthesis : A key precursor for 1β-methylcarbapenem antibiotics has been synthesized using (S)-methyl 3-hydroxy-2-methylpropanoate. This demonstrates its importance in pharmaceutical chemistry (Shirai & Nakai, 1989).
Preparation of Optically Pure Samples : Optically pure samples of both enantiomers of methyl 2,3-dihydroxy-2-methylpropanoate have been prepared using this compound, which is vital for stereochemical studies (Rodriguez, Markey, & Ziffer, 1993).
Perfumery and Flavor Industry : In perfumery, (S)-methyl 3-hydroxy-2-methylpropanoate has been used as a chiral building block for the synthesis of (12R)‐(+)‐12‐Methyl‐13‐Tridecanolide, a compound with a clear musk note and sandalwood aspects (Kraft & Tochtermann, 1994).
Intermediates in Industrial Synthesis : It serves as an important intermediate for the synthesis of (propane-)1,3-diol, indicating its industrial applicability (Yu-zhou & Zhen-kang, 2008).
Asymmetric Synthesis in Organic Chemistry : (S)-Methyl 3-hydroxy-2-methylpropanoate is used for the asymmetric synthesis of (R)‐3‐Hydroxy‐2‐methylpropanoate ('Roche Ester') and derivatives, showcasing its role in producing chiral molecules (Stueckler, Winkler, Bonnekessel, & Faber, 2010).
Wine Chemistry : This compound's derivatives have been studied for their role in wine aging, where the concentration of certain esters and acids derived from it correlate with the age of the wine (Lytra, Franc, Cameleyre, & Barbe, 2017).
Development of Hypocholesterolemic Agents : A key intermediate for the total synthesis of the hypocholesterolemic agent 1233A has been synthesized using this compound (Guanti, Banfi, & Schmid, 1994).
Organic Synthesis and Chemical Studies : It's used in various chemical reactions and studies, such as the Reformatsky reaction and the study of oxidation reactions, highlighting its versatility in organic chemistry and analytical studies (MatsumotoTakashi & FukuiKenji, 1972); (Signorella, García, & Sala, 1992).
properties
IUPAC Name |
methyl (2S)-3-hydroxy-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-4(3-6)5(7)8-2/h4,6H,3H2,1-2H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCCIZURPPEVIZ-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436525 | |
Record name | Roche ester (S) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 3-hydroxy-2-methylpropanoate | |
CAS RN |
80657-57-4 | |
Record name | Roche ester (S) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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